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Compound of Interest

Compound Name: Sulfo-NHS-LC-Biotin sodium

Cat. No.: B12352772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Sulfo-NHS-LC-Biotin in

various flow cytometry applications. Sulfo-NHS-LC-Biotin is a water-soluble, membrane-

impermeable reagent that efficiently labels primary amines (such as lysine residues) on cell

surface proteins.[1][2] This characteristic makes it an invaluable tool for selectively tagging live

cells for analysis by flow cytometry.

Core Applications
This document outlines protocols for three key applications of Sulfo-NHS-LC-Biotin in flow

cytometry:

Quantification of Cell Surface Biotinylation Efficiency: A fundamental quality control step to

ensure optimal labeling with minimal impact on cell viability.

Tracking Cell Proliferation: A dye dilution-based method to monitor cell division over time.

Analysis of Cell Surface Protein Turnover: A pulse-chase labeling technique to measure the

rate of protein internalization and degradation.

Quantification of Cell Surface Biotinylation
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This protocol details the procedure for labeling cell surface proteins with Sulfo-NHS-LC-Biotin

and subsequently quantifying the labeling efficiency using a fluorescently-labeled streptavidin

conjugate by flow cytometry.

Experimental Protocol
1.1. Materials

Cells of interest in suspension

Sulfo-NHS-LC-Biotin (e.g., Thermo Fisher Scientific, Cat. No. 21335)

Phosphate-Buffered Saline (PBS), amine-free, pH 7.2-8.0

Bovine Serum Albumin (BSA)

Quenching Buffer (e.g., PBS with 100 mM glycine)

Streptavidin-Phycoerythrin (PE) conjugate (or other fluorescent conjugate)

Flow cytometry tubes

Flow cytometer

1.2. Cell Preparation

Harvest cells and wash twice with ice-cold PBS to remove any amine-containing culture

media.[3]

Resuspend the cell pellet in ice-cold PBS at a concentration of 1-10 x 10^6 cells/mL.

Count the cells and assess viability using a suitable method (e.g., trypan blue exclusion).

1.3. Biotinylation of Cell Surface Proteins

Prepare a fresh 10 mM stock solution of Sulfo-NHS-LC-Biotin in ultrapure water immediately

before use.[4]
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Add the Sulfo-NHS-LC-Biotin stock solution to the cell suspension to achieve a final

concentration of 0.1-1.0 mg/mL. The optimal concentration may need to be determined

empirically for each cell type.[4]

Incubate for 30 minutes at 4°C with gentle agitation to prevent cell settling.[5]

Quench the reaction by adding Quenching Buffer to a final glycine concentration of 100 mM.

Incubate for 10 minutes at 4°C.

Wash the cells three times with ice-cold PBS containing 1% BSA.

1.4. Staining with Streptavidin-PE

Resuspend the biotinylated cells in 100 µL of PBS with 1% BSA.

Add the Streptavidin-PE conjugate at the manufacturer's recommended concentration.

Incubate for 20-30 minutes at 4°C, protected from light.

Wash the cells twice with PBS with 1% BSA.

Resuspend the cells in 300-500 µL of PBS with 1% BSA for flow cytometry analysis.

1.5. Flow Cytometry Analysis

Acquire data on a flow cytometer, collecting PE fluorescence data.

Include an unlabeled (no Sulfo-NHS-LC-Biotin) but Streptavidin-PE stained control to set the

negative gate.

The percentage of PE-positive cells represents the labeling efficiency.

Data Presentation
Table 1: Example of Biotinylation Efficiency and Cell Viability
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Sulfo-NHS-LC-Biotin
(mg/mL)

Labeling Efficiency (%) Cell Viability (%)

0 (Control) < 1 > 98

0.1 85.2 > 98

0.5 99.5 > 95

1.0 99.8 > 95

Experimental Workflow
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Caption: Workflow for quantifying cell surface biotinylation efficiency.
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Tracking Cell Proliferation
This protocol describes a dye dilution method using Sulfo-NHS-LC-Biotin to track cell

proliferation. As cells divide, the biotin label is distributed equally between daughter cells,

leading to a sequential halving of fluorescence intensity with each cell division.

Experimental Protocol
2.1. Initial Cell Labeling

Follow the "Biotinylation of Cell Surface Proteins" protocol (sections 1.2 and 1.3) to label

cells with an optimal concentration of Sulfo-NHS-LC-Biotin that ensures high labeling

efficiency and maintains cell viability.

2.2. Cell Culture

After labeling and washing, resuspend the cells in complete culture medium at the desired

density.

Culture the cells under appropriate conditions for the desired period to allow for cell division.

Harvest cells at different time points (e.g., 0, 24, 48, 72 hours) for analysis.

2.3. Staining and Flow Cytometry

At each time point, harvest a sample of the cells.

Follow the "Staining with Streptavidin-PE" protocol (section 1.4).

Analyze the samples by flow cytometry, collecting PE fluorescence data.

2.4. Data Analysis

On a histogram of PE fluorescence, the initial population (Time 0) will show a single bright

peak.

At subsequent time points, distinct peaks of decreasing fluorescence intensity will appear,

representing successive generations of divided cells.
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The number of divisions can be calculated based on the number of peaks.

Data Presentation
Table 2: Example of Cell Proliferation Analysis

Time (hours)
Mean Fluorescence
Intensity (MFI) of Parent
Generation

Number of Generations
Detected

0 1.5 x 10^5 1

24 1.4 x 10^5 1-2

48 0.8 x 10^5 2-3

72 0.4 x 10^5 3-4

Signaling Pathway/Logical Relationship

Initial State

Generation 1

Generation 2

Biotinylated Parent Cell
(High Fluorescence)

Daughter Cell 1
(1/2 Fluorescence)

Division 1

Daughter Cell 2
(1/2 Fluorescence)

Division 1

Granddaughter Cell 1
(1/4 Fluorescence)

Division 2

Granddaughter Cell 2
(1/4 Fluorescence)

Division 2

Granddaughter Cell 3
(1/4 Fluorescence)

Division 2

Granddaughter Cell 4
(1/4 Fluorescence)

Division 2

Click to download full resolution via product page
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Caption: Principle of fluorescence dilution in cell proliferation tracking.

Analysis of Cell Surface Protein Turnover
This protocol uses a pulse-chase approach with Sulfo-NHS-LC-Biotin to measure the rate of

cell surface protein internalization and degradation.

Experimental Protocol
3.1. Pulse: Biotinylation of Cell Surface Proteins

Follow the "Biotinylation of Cell Surface Proteins" protocol (sections 1.2 and 1.3) to label the

initial population of cell surface proteins. This is the "pulse."

3.2. Chase: Incubation and Protein Turnover

After labeling, resuspend the cells in complete culture medium.

Incubate the cells at 37°C to allow for normal cellular processes, including protein

internalization and degradation. This is the "chase."

Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours).

3.3. Staining and Flow Cytometry

At each time point, harvest a sample of the cells and place them on ice to stop protein

trafficking.

Follow the "Staining with Streptavidin-PE" protocol (section 1.4).

Analyze the samples by flow cytometry, collecting PE fluorescence data.

3.4. Data Analysis

The Mean Fluorescence Intensity (MFI) of the cell population will decrease over time as

biotinylated proteins are internalized and degraded.

The rate of decrease in MFI is indicative of the overall rate of cell surface protein turnover.
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Data Presentation
Table 3: Example of Protein Turnover Analysis

Chase Time (hours)
Mean Fluorescence
Intensity (MFI)

% Remaining Surface
Biotin

0 2.0 x 10^5 100

1 1.5 x 10^5 75

2 1.1 x 10^5 55

4 0.6 x 10^5 30

8 0.2 x 10^5 10

Experimental Workflow

Pulse (Time 0)

Chase (Time > 0)

Detection

Analysis

Label Surface Proteins
with Sulfo-NHS-LC-Biotin

Incubate at 37°C
(Internalization/Degradation)

Stain Remaining Surface Biotin
with Streptavidin-PE

Measure Decrease in MFI
by Flow Cytometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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